3-methyl-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
3-methyl-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a nitro group, and a pyrimidinylsulfamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The nitro group is introduced through nitration reactions, while the pyrimidinylsulfamoyl group is added via sulfonation and subsequent coupling reactions. Common reagents used in these steps include nitric acid, sulfuric acid, and various coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-methyl-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidinylsulfamoyl group can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- 3-methyl-2-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Uniqueness
3-methyl-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S/c1-12-4-2-5-15(16(12)23(25)26)17(24)21-13-6-8-14(9-7-13)29(27,28)22-18-19-10-3-11-20-18/h2-11H,1H3,(H,21,24)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPYDJLSGZBQGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.